6(1H,5H)-DIONE
Description
Historical Perspectives on Dione (B5365651) Research
The journey into the world of pyrimidine (B1678525) diones began in the 19th century. A pivotal moment was the first synthesis of a pyrimidine derivative, barbituric acid, by Adolf von Baeyer in 1864. researchgate.net He accomplished this by condensing urea (B33335) with malonic acid. acs.org This discovery laid the groundwork for future explorations into pyrimidine chemistry.
The systematic study of pyrimidines gained significant momentum with the work of Pinner in 1884, who synthesized derivatives by condensing amidines with ethyl acetoacetate. acs.orgresearchgate.net It was Pinner who coined the term "pyrimidin" in 1885. acs.org The parent compound of the pyrimidine class was later prepared by Gabriel and Colman in 1900 through the reduction of 2,4,6-trichloropyrimidine, which was derived from barbituric acid. acs.org The identification of naturally occurring pyrimidine-2,4-diones, such as uracil (B121893) and thymine (B56734) as fundamental components of nucleic acids, further underscored the biological significance of this class of compounds. acs.orgnih.gov
Foundational Research Trajectories for Pyrimidine-4,6(1H,5H)-dione Analogues
Foundational research has primarily concentrated on the synthesis and characterization of analogues of the pyrimidine-4,this compound core, most notably barbituric acid and its derivatives. These early studies established key synthetic routes and explored the structure-activity relationships of these compounds.
A common synthetic approach for producing barbiturates involves the condensation of urea or thiourea (B124793) with substituted malonic esters in the presence of a base like sodium ethoxide. rroij.com Research into 5-substituted barbiturates, for instance, has been a significant area of investigation. A series of 5-acetamido and 5-amino barbituric acids, along with their thiobarbiturate and N-methylated counterparts, were prepared to evaluate their biological activities. rroij.comresearchgate.net
The synthesis of various derivatives has been achieved through different chemical reactions. For example, Knoevenagel condensation, a reaction between an active methylene (B1212753) compound (like barbituric acid) and a carbonyl group, has been widely used. Current time information in Bangalore, IN.bohrium.com This method has been employed to synthesize compounds like 5-(2,6-dichlorobenzylidene) pyrimidine-2,4,6 (1H,3H,5H)-trione from the condensation of an aldehyde intermediate with barbituric acid. rsc.org
The following table summarizes some foundational research on the synthesis of pyrimidine-4,this compound analogues:
| Precursors | Reaction Type | Resulting Analogue Class | Reference |
| Urea and malonic acid | Condensation | Barbituric acid | acs.org |
| Alkylated acetamido malonic esters and urea/thiourea | Condensation | 5-Acetamido and 5-amino barbiturates | rroij.com |
| Substituted thiourea/thioamide and β-keto ester/acid | Cyclization | Thioxo-dihydropyrimidine-4,6(1H,5H)-diones | researchgate.net |
| Barbituric acid and aldehyde intermediates | Knoevenagel Condensation | 5-Benzylidene-barbituric acid derivatives | rsc.org |
| Carbodiimides and malonic acid monoethylesters | Multicomponent Sequential | 1,3,5-Trisubstituted barbiturates | juniperpublishers.com |
Current Research Landscape and Emerging Directions for Cyclic Diones
The current research landscape for cyclic diones, including pyrimidine-4,this compound analogues, is characterized by a focus on developing novel synthetic methodologies and exploring a wider range of biological applications. tandfonline.com Recent advancements have emphasized green chemistry principles, such as the use of solvent-free reactions and biodegradable catalysts. bohrium.com
One emerging trend is the use of multicomponent reactions (MCRs) to synthesize complex heterocyclic structures in a single pot, which is both efficient and atom-economical. researchgate.netderpharmachemica.com For instance, a one-pot, three-component reaction strategy has been developed for the C(sp3)–H functionalization of barbituric and thiobarbituric acids under ambient conditions without the need for catalysts or additives. acs.org
The biological activities of pyrimidine dione derivatives continue to be a major focus of research. These compounds have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govbohrium.comtandfonline.com For example, novel pyrimidine-linked 1,3,4-oxadiazoles have been synthesized and evaluated for their antibacterial and antifungal activities. rroij.com Furthermore, pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been designed and synthesized as potential anti-inflammatory agents, with some showing greater potency than existing drugs like indomethacin. nih.gov
The development of new analytical techniques and computational studies, such as Density Functional Theory (DFT), are also playing a crucial role in understanding the structure-activity relationships of these compounds and guiding the design of new derivatives with enhanced properties. rsc.orgbohrium.com
The table below highlights some recent research directions for cyclic diones:
| Research Focus | Key Findings and Approaches | Reference |
| Green Synthesis | Use of biodegradable catalysts like chitosan-SO3H in solvent-free reactions for the synthesis of barbituric acid derivatives. | bohrium.com |
| Multicomponent Reactions | Development of one-pot, catalyst-free synthesis of functionalized barbituric acid hydrazones. | acs.org |
| Anti-inflammatory Agents | Synthesis of novel pyrido[2,3-d]pyrimidine-1,4-dione derivatives with potent anti-inflammatory activity. | nih.gov |
| Antimicrobial Agents | Synthesis and evaluation of pyrimidine-linked 1,3,4-oxadiazoles as potential antibacterial and antifungal agents. | rroij.com |
| Bone Anabolic Agents | Design and synthesis of pyrimidine derivatives that promote osteogenesis via the BMP2/SMAD1 signaling pathway. | |
| Advanced Synthetic Methods | Exploration of α,α-dicyanoolefins as versatile nucleophiles in the synthesis of various cyclic compounds. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19Cl4F5N6O3/c33-14-5-4-12(18(35)9-14)8-13-2-1-3-17-26(13)43-47(28(17)16-7-6-15(34)10-19(16)36)20(48)11-45-30-27(42-44-45)31(49)46(32(30)50)29-24(40)22(38)21(37)23(39)25(29)41/h4-10,17,27-28,30H,1-3,11H2/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBIUFIQJMASZ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19Cl4F5N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 1h,5h Dione and Its Analogues
Retrosynthetic Analysis of the 6(1H,5H)-DIONE Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the pyridazine-3,6-dione ring system, the most common retrosynthetic disconnection is the cleavage of the two C-N bonds and the N-N bond.
This strategy identifies two primary building blocks:
A 1,4-dicarbonyl compound : Typically, this is a derivative of maleic acid, such as maleic anhydride (B1165640) or a substituted analogue. The two carbonyl groups are positioned to react with a hydrazine-type reagent to form the six-membered ring.
A hydrazine (B178648) derivative : Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) serves as the N-N synthon, providing the two adjacent nitrogen atoms required for the pyridazine (B1198779) core. amazonaws.com
This fundamental disconnection is illustrated below:
Figure 1: General Retrosynthetic Disconnection of the Pyridazine-3,6-dione Scaffold
Green Chemistry Principles in this compound Production
Water-Mediated and Catalyst-Free Protocols
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and readily available nature. For the synthesis of pyrano[2,3-d]pyrimidine diones, water-mediated protocols offer a green alternative to conventional organic solvents.
Recent research has demonstrated the feasibility of synthesizing these compounds in aqueous media, sometimes even without a catalyst. One such method involves the use of magnetized deionized water (MDW) as a green solvent for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines under catalyst-free conditions. bohrium.comresearchgate.net This approach involves the reaction of an aldehyde, malononitrile, and a barbituric acid derivative. The use of MDW has been shown to enhance reaction rates and yields compared to ordinary deionized water. bohrium.com For the synthesis of pyrano[2,3-d]pyrimidines, pilot studies indicated that while non-polar solvents gave no reaction and polar solvents resulted in low yields, MDW provided a 97% yield. bohrium.com The optimal conditions were found to be a 15-minute water magnetization time and a reaction temperature of 70°C. bohrium.com
Another approach utilizes water in conjunction with a catalyst. For instance, a Domino-Knoevenagel-Michael cyclo-condensation reaction can be carried out in an aqueous solution using catalysts like Brønsted acidic nanotitania sulfuric acid (TSA) or boric acid under reflux conditions. nih.gov Similarly, ionic liquid-modified superparamagnetic iron oxide nanoparticles (SPION@CS-IL) have been used as a reusable catalyst for the synthesis of related pyrido[2,3-d]pyrimidine-dione derivatives in water under ultrasonic irradiation. mdpi.com
The key advantages of these water-mediated methods are their eco-friendliness, simplicity, cost-effectiveness, and often high yields with short reaction times. researchgate.net
Table 1: Examples of Water-Mediated Synthesis of Pyrano[2,3-d]pyrimidine Analogues
| Aldehyde | Barbituric Acid Derivative | Conditions | Yield (%) | Reference |
| Benzaldehyde | 1,3-Dimethylbarbituric acid | Magnetized Deionized Water, 70°C, 25 min | 97 | bohrium.com |
| 4-Chlorobenzaldehyde | 1,3-Dimethylbarbituric acid | Magnetized Deionized Water, 70°C, 20 min | 98 | bohrium.com |
| 4-Nitrobenzaldehyde | 1,3-Dimethylbarbituric acid | Magnetized Deionized Water, 70°C, 15 min | 96 | bohrium.com |
| 4-Hydroxybenzaldehyde | 1,3-Dimethylbarbituric acid | Magnetized Deionized Water, 70°C, 35 min | 92 | bohrium.com |
| Various aromatic aldehydes | Thiobarbituric acid | SPION@CS-IL catalyst, Water, Ultrasonic, 10-25 min | 85-97 | mdpi.com |
Solvent-Free Reaction Conditions
Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and often enhancing reaction rates. Several solvent-free methods for preparing pyrano[2,3-d]pyrimidine diones have been reported, both with and without catalysts.
A notable catalyst-free approach involves mechanochemistry, specifically ball-milling. mdpi.com This technique allows for the quantitative synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by milling a stoichiometric mixture of an aldehyde, malononitrile, and barbituric acid. This method is environmentally friendly, involves a simple workup, and provides high yields without the need for any catalyst. mdpi.com The reaction is believed to proceed through an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization. mdpi.com
Catalytic solvent-free methods are also highly effective. For example, sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as a recyclable, solid acid nanocatalyst for the three-component reaction of barbituric acid, malononitrile, and various aromatic aldehydes. nih.govnih.gov The reactions proceed with high efficiency at elevated temperatures (130-140°C) in the absence of a solvent, leading to high yields in very short reaction times (15 minutes). nih.gov Another green catalyst used under solvent-free conditions is iron(III) phosphate (B84403), which facilitates the condensation reaction at 150°C. heteroletters.org
These solvent-free methods offer advantages such as reduced pollution, lower costs, and simplicity of procedure. mdpi.com
Table 2: Solvent-Free Synthesis of Pyrano[2,3-d]pyrimidine Diones
| Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | None (Ball-milling) | Stoichiometric, room temp. | 60 | 98 | mdpi.com |
| 4-Methylbenzaldehyde | None (Ball-milling) | Stoichiometric, room temp. | 60 | 98 | mdpi.com |
| 4-Nitrobenzaldehyde | SBA-Pr-SO3H | 140°C | 15 | 94 | nih.gov |
| 4-Chlorobenzaldehyde | SBA-Pr-SO3H | 140°C | 15 | 92 | nih.gov |
| Benzaldehyde | Iron(III) phosphate | 150°C | 20 | 95 | heteroletters.org |
| 4-Bromobenzaldehyde | Iron(III) phosphate | 150°C | 15 | 96 | heteroletters.org |
Multicomponent Reactions for this compound and Derivatives
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. This approach is highly efficient for building complex molecules like pyrano[2,3-d]pyrimidine diones, offering advantages such as high atom economy, short reaction times, and simplified procedures. tandfonline.cominformahealthcare.com
The most common MCR for this scaffold involves the condensation of an aldehyde, an active methylene (B1212753) compound (typically malononitrile), and a barbituric acid derivative. tandfonline.comacs.org A wide array of catalysts has been developed to facilitate this transformation under various conditions.
Catalysts used for these MCRs can be homogeneous or heterogeneous, acidic, basic, or neutral. Examples include:
Neutral Catalysts: Trityl chloride (TrCl) has been employed as a neutral, carbocationic system to catalyze the MCR of aromatic aldehydes, malononitrile, and barbituric acid derivatives in refluxing chloroform, affording products in good yields. tandfonline.cominformahealthcare.com
Heterogeneous Catalysts: Nanoparticles such as sulfonic acid nanoporous silica (SBA-Pr-SO3H), Fe3O4@poly(vinyl alcohol) NPs, and cobalt-doped iron tartrate have proven to be highly efficient, often allowing for solvent-free conditions or the use of green solvents like water. nih.govnih.govacs.orgingentaconnect.com These catalysts are typically reusable, adding to the sustainability of the process. acs.orgingentaconnect.com
Organocatalysts: Simple organic molecules like L-proline have been used to catalyze the three-component reaction to form related pyrano[2,3-d]pyrimidine structures. nih.govacs.org
Metal Catalysts: Zirconocene dichloride (Cp2ZrCl2) has been shown to be an efficient catalyst for the one-pot MCR at ambient temperature in ethanol (B145695). scispace.com
The choice of catalyst and reaction conditions (solvent, temperature) can be optimized to achieve high yields and purity for a diverse range of substituted pyrano[2,3-d]pyrimidine diones. heteroletters.orgacs.org
Table 3: Catalysts in Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones
| Catalyst / Conditions | Reactants | Key Features | Reference |
| Trityl chloride (TrCl), Chloroform, Reflux | Aromatic aldehyde, Malononitrile, Barbituric acid | Neutral catalyst system, Good yields (avg. 78%) | tandfonline.cominformahealthcare.com |
| Sulfonic acid nanoporous silica (SBA-Pr-SO3H), 140°C | Aromatic aldehyde, Malononitrile, Barbituric acid | Solvent-free, Reusable nanocatalyst, High yields | nih.govnih.gov |
| Cobalt-doped iron tartrate, Water, Reflux | Aromatic aldehyde, Malononitrile, Barbituric acid | Reusable, Water-soluble nanomaterial catalyst | ingentaconnect.com |
| Zirconocene dichloride (Cp2ZrCl2), Ethanol, RT | Aromatic aldehyde, Malononitrile, Barbituric acid | Ambient temperature, Good to excellent yields | scispace.com |
| Copper immobilized on modified LDHs, Solvent-free, RT | Aromatic aldehyde, Malononitrile, 1,3-Dimethylbarbituric acid | Reusable catalyst, High yields, Short reaction times | acs.org |
Microwave-Assisted Synthesis of this compound Scaffolds
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and reduced side products compared to conventional heating methods. This technology has been successfully applied to the synthesis of pyrano[2,3-d]pyrimidine derivatives.
Microwave irradiation can be used in conjunction with various reaction conditions, including solvent-free protocols or in the presence of green solvents. For instance, a three-component cyclocondensation of barbituric acids, triethylorthoformate, and alkyl nitriles in the presence of acetic anhydride proceeds under microwave-assisted, solvent-free conditions to give pyrano[2,3-d]pyrimidines in excellent yields. thieme-connect.de The reaction time is dramatically reduced from hours to minutes. thieme-connect.deresearchgate.net
In another application, the condensation of barbituric acid or thiobarbituric acid with a substituted benzylidene acetophenone (B1666503) in glacial acetic acid with phosphorous pentoxide as a catalyst is completed in 5.5-7.5 minutes under microwave irradiation (300 W) to yield 7-(4-aminophenyl)-5-aryl-5H-pyrano[2,3-d]pyrimidinone derivatives. researchgate.net This method also provides improved yields compared to conventional heating.
Microwave-assisted synthesis can also be performed in aqueous media. A clean and efficient protocol for the synthesis of related 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones was developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in water under microwave irradiation. rsc.orgjst.go.jp The use of microwave heating in these syntheses aligns with the principles of green chemistry by reducing reaction times and energy consumption. researchgate.net
Table 4: Examples of Microwave-Assisted Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
| Reactants | Conditions | Time (min) | Yield (%) | Reference |
| Barbituric acid, Benzaldehyde, Malononitrile | Triethylamine, Solvent-free, MW | 3-5 | High | researchgate.net |
| 1,3-Dimethylbarbituric acid, Triethylorthoformate, Malononitrile | Acetic anhydride, Solvent-free, MW | 4 | 92 | thieme-connect.de |
| Barbituric acid, Benzylidene acetophenone derivative, P₂O₅ | Glacial acetic acid, MW (300 W) | 5.5 - 7.5 | Not specified | researchgate.net |
| 2-Amino-nicotinonitriles, Carbonyls, DBU | Water, MW | - | Good | rsc.org |
Reactivity and Mechanistic Investigations of 6 1h,5h Dione
Electrophilic and Nucleophilic Reactions of the Pyrimidine-2,4(1H,3H)-dione Core
The pyrimidine-2,4(1H,3H)-dione ring possesses a unique electronic structure that dictates its reactivity towards both electrophiles and nucleophiles. The presence of two electron-withdrawing carbonyl groups and two nitrogen atoms makes the ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, the C5=C6 double bond provides a site for specific reactions.
Electrophilic Reactions: Electrophilic substitution on the pyrimidine-2,4(1H,3H)-dione (uracil) core occurs preferentially at the C5 position, which is the most electron-rich carbon atom in the ring. wikipedia.orgwikipedia.org Common electrophilic reactions include nitration, halogenation, and alkylation. wikipedia.org For instance, the reaction of uracil (B121893) with elemental halogens proceeds readily due to the activating effect of the multiple electron-donating groups in the tautomeric forms. wikipedia.org The reactivity towards electrophiles can be enhanced by introducing electron-donating groups onto the ring. wikipedia.org Computational studies using Molecular Electrostatic Potential (MESP) maps help identify regions susceptible to electrophilic attack, confirming the nucleophilic character of the C5 and C6 atoms. acs.org
Nucleophilic Reactions: The electron-deficient nature of the pyrimidine (B1678525) ring facilitates nucleophilic attack. The C6 position is particularly susceptible to nucleophilic addition, a reaction analogous to Michael addition, due to the influence of the adjacent electron-withdrawing carbonyl groups. researchgate.net A variety of nucleophiles, including water, amines, and thiols, can attack the C6 position. This reactivity is central to many biological processes and synthetic transformations. researchgate.net For example, the photohydration of uracil involves the nucleophilic attack of a water molecule at C6 of a highly reactive intermediate. acs.orgnih.gov
In some derivatives, nucleophilic attack can lead to substitution or ring-opening. For instance, 1,3-disubstituted uracils with an electron-withdrawing group at the C5 position can undergo ring transformations when treated with N-centered nucleophiles, following an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. jocpr.com The umpolung, or reversal of polarity, at the C5 position has been achieved in 6-cyano-1,3-dimethyluracil, allowing for the direct nucleophilic attack of thiolate ions at C5.
Rearrangement Reactions Involving Pyrimidine-2,4(1H,3H)-dione Scaffolds
Rearrangement reactions provide powerful methods for skeletal transformations of the pyrimidinedione core, leading to structurally diverse and often biologically active compounds.
One of the most significant rearrangements in pyrimidine chemistry is the Dimroth rearrangement . wikipedia.org This reaction typically involves the translocation of a heteroatom within the heterocyclic ring. beilstein-journals.orgnih.gov For uracil derivatives, the first example was observed when 6-amino-5-formyl (or acetyl) uracils with a phenyl group at the N1 position were treated with a caustic alkali, yielding 6-anilino-5-formyl (or acetyl) uracils. researchgate.net This transformation is believed to proceed through a ring-opening and subsequent ring-closing sequence. beilstein-journals.org
A related and synthetically valuable transformation is the Chapman rearrangement . This reaction involves the thermal conversion of aryl N-arylbenzimidates to N-aroyldiphenylamines. In the context of pyrimidinediones, a double Chapman rearrangement of 2,4-diaryloxy- or 2,4-dialkoxypyrimidines has been developed to produce N,N'-disubstituted pyrimidine-2,4-diones. jocpr.comamazonaws.comglobalresearchonline.net This reaction can be performed under conventional heating or, more efficiently, using microwave irradiation, which significantly reduces reaction times and improves yields. amazonaws.comglobalresearchonline.net The process starts with the corresponding pyrimidine-2,4-dione, which is converted to a 2,4-dichloro intermediate, followed by condensation with phenols to yield the diaryloxy precursors for the rearrangement. amazonaws.com
Pericyclic Reactions of Pyrimidine-2,4(1H,3H)-dione, including Diels-Alder
Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic systems with high stereocontrol. The C5=C6 double bond in uracil derivatives can participate as a dienophile, but more commonly, derivatives of pyrimidinedione are engineered to act as heterodienes in [4+2] cycloadditions.
A prominent example is the hetero-Diels-Alder (HDA) reaction of 5-arylidenebarbituric acids. nih.gov These compounds, readily prepared via Knoevenagel condensation between barbituric acid (or its derivatives) and aromatic aldehydes, act as activated dienes. They react smoothly with enol ethers (dienophiles) to afford fused pyrano[2,3-d]pyrimidine-2,4-dione derivatives in excellent yields. nih.gov These domino Knoevenagel/HDA reactions can be performed under various conditions, including in water or solvent-free, often at room temperature and without a catalyst, highlighting their efficiency and green chemistry credentials. nih.gov
Furthermore, uracil-based scaffolds have been utilized in intramolecular Diels-Alder reactions. For instance, appropriately substituted 6-azalumazines undergo intramolecular [4+2] cycloaddition to provide a facile route to 6,7-annulated 5-deazapteridines. sci-hub.se Computational studies have also explored the energetics and transition states of ambimodal HDA reactions in the biosynthesis of natural products derived from pyrimidine-like precursors. nih.gov
Photochemical Transformations of Pyrimidine-2,4(1H,3H)-dione
The photochemistry of pyrimidinediones, particularly uracil, is of significant interest due to its relevance to DNA photodamage. Upon UV irradiation in aqueous solutions, uracil and its nucleosides undergo several transformations, the most notable being photohydration and photodimerization. acs.org
Photohydration: The primary photochemical reaction for isolated uracil in an aqueous environment is the addition of a water molecule across the C5=C6 double bond, forming 6-hydroxy-5,6-dihydrouracil. acs.orgnih.gov This reaction is reversible; the original uracil structure can be restored by heating or acidification. photobiology.info The process is known to proceed from the singlet excited state. nih.gov Mechanistic studies, including theoretical nonadiabatic simulations, have proposed the formation of a highly energetic but kinetically stable intermediate. researchgate.netacs.orgnih.gov This intermediate possesses a half-chair puckered pyrimidine ring and a strongly twisted C5=C6 double bond, which renders it highly reactive towards nucleophilic attack by a neighboring water molecule. researchgate.netacs.org The quantum yield for uracil degradation is relatively low, in the order of 0.0052 mole/einstein. photobiology.info
Other Photoreactions: In addition to photohydration, UV irradiation can induce other transformations. For 5-alkyluracils, irradiation can lead to the cleavage of the 5-alkyl substituent, resulting in the formation of uracil. nih.gov This reaction is thought to proceed via an intramolecular electrocyclic photoaddition intermediate. nih.gov Uracil itself can also photolytically decompose under UV light. wikipedia.org In the solid state or in concentrated solutions, the main photoreaction is the [2+2] cycloaddition between two uracil molecules to form cyclobutane (B1203170) pyrimidine dimers (CPD). The cycloreversion of these dimer anion radicals has been investigated through DFT studies. acs.org
Reaction Kinetics and Thermodynamic Studies of Pyrimidine-2,4(1H,3H)-dione Conversions
Kinetic and thermodynamic studies provide quantitative insights into the reactivity of pyrimidinedione derivatives and the mechanisms of their transformations.
The oxidation of uracil and its derivatives by ozone in aqueous solutions has been shown to follow a second-order kinetic law, being first order with respect to both the uracil derivative and ozone. researchgate.net The activation parameters for these reactions have been determined, revealing how substituents on the uracil ring affect the reaction rate. researchgate.net Similarly, the reaction of uracil with hydrogen peroxide in the presence of iron ions proceeds via competitive free-radical and non-radical mechanisms. researchgate.net
The kinetics of the photohydration of uracil are dependent on pH. acs.org The rates are sigmoid functions over a pH range of 1.5 to 10, suggesting the involvement of different protonated species in the excited state. acs.org The reaction of uracil with anhydrous hydrazine (B178648), which leads to the opening of the pyrimidine ring, follows first-order kinetics. wikipedia.org
Kinetic isotope effect (KIE) studies have been instrumental in elucidating enzymatic reaction mechanisms. For uracil DNA glycosylase, which catalyzes the hydrolytic cleavage of the N-glycosidic bond, KIE measurements indicate a dissociative transition state with an oxocarbenium ion-uracil anion intermediate. nist.gov
Mechanistic Elucidation via Spectroscopic and Computational Methods
A combination of advanced spectroscopic and computational techniques is crucial for uncovering the detailed mechanisms of reactions involving the pyrimidinedione scaffold.
Computational Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. acs.orgacs.orgresearchgate.net For example, DFT studies have been essential in proposing the twisted, high-energy intermediate in uracil photohydration and in studying the cycloreversion of uracil dimers. acs.orgnih.govacs.org Molecular Electrostatic Potential (MESP) maps are used to predict sites of electrophilic and nucleophilic attack. acs.org Computational chemistry is also applied to understand structure-activity relationships and to design new drug candidates based on the pyrimidinedione framework. rsc.org
Spectroscopic Methods: Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable structural information. acs.orgacs.org Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the adsorption of uracil on metal surfaces and to identify different deprotonated tautomers at various pH levels and concentrations. acs.orgresearchgate.net IR photodissociation spectroscopy of gas-phase hydrated protonated uracil ions has been employed to probe the intrinsic structures and tautomerism of the uracil core. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for the structural characterization of reactants and products in various transformations, such as the Chapman rearrangement. globalresearchonline.netnih.gov
Rapid kinetic analyses using fluorescent probes can temporally resolve steps like DNA binding and base-flipping in enzymatic reactions involving uracil. nih.govnih.gov
Derivatization and Structural Modification of 6 1h,5h Dione
Functionalization of the Pyrimidine (B1678525) Dione (B5365651) Ring System
The functionalization of the pyrimidine dione ring is a key strategy for creating new chemical entities with tailored properties. Different positions on the ring (N-1, N-3, C-5, C-6) can be selectively modified. For instance, in the case of uracil (B121893) (a pyrimidine-2,4-dione), the nitrogen atoms can be alkylated or arylated, while the carbon atoms at positions 5 and 6 are amenable to various substitutions. ontosight.aiiaea.orgrsc.org
Palladium/norbornene cooperative catalysis has been reported as a powerful method for the dual-functionalization of iodinated 2-pyridones and uracils. nih.gov This technique allows for the introduction of alkyl or aryl groups at the ortho-position and a variety of terminating groups at the ipso-position, leading to a wide range of valuable derivatives in a predictable manner. nih.gov
Key functionalization reactions include:
N-Alkylation/N-Arylation: The nitrogen atoms of the pyrimidine dione ring can be substituted with various alkyl, aryl, or heterocyclic moieties. iaea.org These modifications significantly influence the molecule's lipophilicity and its ability to form hydrogen bonds, which can impact biological activity. researchgate.net
C-5 Halogenation: The introduction of a halogen atom, such as bromine, at the C-5 position creates a versatile intermediate for further modifications, including cross-coupling reactions. ontosight.aiiaea.org
C-6 Substitution: The C-6 position can be functionalized with various groups, such as benzoyl groups, which have been shown to contribute significantly to the antiviral activity of some pyrimidinedione derivatives. nih.govresearchgate.net
Table 1: Examples of Functionalized Pyrimidine Dione Derivatives and Their Synthesis
| Parent Compound | Position(s) Modified | Reagents/Conditions | Resulting Derivative | Reference(s) |
| 5-Bromouracil | N-1, N-3 | Alkyl/aryl halides, solid-state microwave-assisted | N1, N3-disubstituted-5-bromopyrimidine-2,4-diones | iaea.org |
| 5-Halopyrimidine-2,4-dione | N-1 | Phenyl boronic acid, microwave-assisted, solid support | N1-phenylated-5-halopyrimidine-2,4-diones | |
| Iodinated Uracils | Ortho- and Ipso- positions | Alkyl halides, aryl bromides, Pd/norbornene catalysis | Dual-functionalized uracil derivatives | nih.gov |
| 3-Methyl-uracil | C-6 | POCl₃ | 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione | rsc.org |
Synthesis of Heterocyclic Analogues Derived from Pyrimidine Diones
The pyrimidine dione scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These modifications can lead to novel compounds with unique three-dimensional structures and biological properties.
One common strategy involves the condensation of pyrimidine diones with various reagents to build additional rings. For example, pyrimidine-2,4(1H,3H)-dione can be used to synthesize pyrimido[6,1-b]quinazoline derivatives, which are of interest for their potential biological activities. nih.gov Similarly, reactions of aminopyrimidines (which can be derived from pyrimidine diones) with β-ketoesters or other bifunctional reagents can yield fused systems like pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-a]pyrimidines. nih.govrsc.org Thieno[2,3-d]pyrimidine derivatives, another class of biologically active heterocycles, can also be synthesized from pyrimidine precursors. rsc.org
Table 2: Synthesis of Fused Heterocyclic Systems from Pyrimidine Dione Precursors
| Pyrimidine Precursor | Reaction | Fused Heterocycle Formed | Reference(s) |
| Pyrimidine-2,4(1H,3H)-dione | Multi-step synthesis | Pyrimido[6,1-b]quinazoline | nih.gov |
| 4-Aminopyrimidine | Condensation with Meldrum's acid | 4H-Pyrimido[1,6-a]pyrimidin-4-one | nih.gov |
| Aminopyrimidines | Multicomponent reactions with aldehydes and active methylene (B1212753) compounds | Pyrimido[1,2-a]pyrimidines | nih.gov |
| Ketones and Nitriles | Copper-catalyzed cyclization | Substituted pyrimidines | rsc.org |
Covalent Modifications and Bioconjugation Strategies for Pyrimidine Diones
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical strategy in drug development, diagnostics, and materials science. chemistrydocs.com Pyrimidine diones, particularly the naturally occurring uracil and thymine (B56734), are attractive targets for bioconjugation due to their presence in nucleic acids and their chemical handles that allow for specific modifications.
Strategies for bioconjugation often involve modifying the pyrimidine dione with a reactive group that can then form a covalent bond with a target biomolecule, such as a protein or another nucleic acid. For example, computational studies have investigated the covalent functionalization of carbon nanotubes with thymine and uracil, suggesting the potential for creating novel hybrid materials. nih.gov
The development of "double-headed nucleosides," where a second heterocyclic moiety is attached to the sugar or base of a primary nucleoside (like uridine (B1682114) or thymidine), represents a sophisticated bioconjugation strategy. beilstein-journals.org These complex molecules have applications in modifying the properties of DNA and RNA.
Furthermore, the principles of bioconjugation are being advanced through the development of novel reactive scaffolds. For instance, the pyridazinedione scaffold has been developed for the efficient and stable modification of cysteine residues in proteins, a technology that is highly relevant for creating antibody-drug conjugates (ADCs). ucl.ac.uk While not a pyrimidine dione itself, the chemistry developed for such scaffolds can often be adapted or provide inspiration for strategies involving pyrimidine dione-based molecules.
Structure-Activity Relationship (SAR) Studies for Pyrimidine Dione Derivatives: Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrimidine dione derivatives, extensive SAR studies have provided crucial insights, guiding the design of more potent and selective therapeutic agents. nih.gov
A notable area of research has been the development of pyrimidine-2,4(1H,3H)-dione derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.govresearchgate.net SAR evaluations of a large series of these compounds have revealed key structural features for potent antiviral activity:
N-1 Substitution: The nature of the substituent at the N-1 position is critical. Homocyclic moieties, such as cyclopropyl (B3062369) or phenyl groups, were found to be highly effective. nih.govresearchgate.net A methyl linker between the cyclic group and the N-1 nitrogen often enhanced activity compared to an ethyl linker. researchgate.net
C-6 Substitution: The addition of a benzoyl group at the C-6 position significantly contributed to antiviral potency. nih.govresearchgate.net
C-5 Substitution: The size and nature of the group at the C-5 position can also modulate activity.
Table 3: Summary of Key SAR Findings for Pyrimidine-2,4(1H,3H)-dione Derivatives as HIV-1 RT Inhibitors
| Position | Favorable Substitutions | Impact on Activity | Reference(s) |
| N-1 | Cyclopropyl, Phenyl, Cyclopentenyl | Increased antiviral potency and range of action (including HIV-2) | nih.govresearchgate.net |
| Linker at N-1 | Methyl linker | Greater number of highly active molecules compared to ethyl linkers | researchgate.net |
| C-6 | Benzoyl group | Significant contribution to antiviral activity | nih.govresearchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques in 6 1h,5h Dione Research
High-Resolution Mass Spectrometry for Reaction Intermediate Elucidation of 6(1H,5H)-DIONE
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of molecules with high accuracy, which is crucial for identifying reaction intermediates and elucidating reaction mechanisms involving this compound derivatives.
HRMS provides exact mass measurements, often with an error of less than 5 ppm, allowing for the confident determination of molecular formulas. For instance, in the characterization of 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound, HRMS confirmed the presence of the protonated molecule [M+H]⁺ at an observed m/z of 383.9841, which corresponds to the calculated mass of 383.9839 for the formula C₁₁H₉BrN₃O₂S⁺, with a minimal error of 0.5 ppm. vulcanchem.com This level of precision is vital for distinguishing between compounds with the same nominal mass but different elemental compositions.
Furthermore, HRMS coupled with techniques like atmospheric pressure photoionization (APPI) and collision-induced dissociation (CID) in MSⁿ experiments helps in understanding gas-phase reaction mechanisms. researchgate.net Studies on N-alkyl-substituted thieno[3,4-c]-pyrrole-4,6-dione derivatives have utilized these methods to investigate the formation of [M-H]⁺ precursor ions. researchgate.net Similarly, the mechanism of formation for bicyclic imidazo[2,1-b]thiazole-2,5(3H, 6H)-dione intermediates has been investigated, where the intermediate was observed as a base peak in the mass spectrometry profiles of the synthesized products. nih.gov
The structural confirmation of newly synthesized compounds, such as 5,6-dihydro- mjcce.org.mkresearchgate.netoxadiazolo[3,4-d]pyridazine-4,7-dione, heavily relies on HRMS data alongside other spectroscopic methods. mdpi.com It has also been instrumental in characterizing complex structures like 5-methyl-2,3,4,5-tetrahydro-1H-benzo[b]carbazole-6,11-dione and various substituted chromen-oxazine-diones. beilstein-journals.orgtandfonline.com
Table 1: Exemplary HRMS Data for this compound Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z | Reference |
| 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound | C₁₁H₉BrN₃O₂S | [M+H]⁺ | 383.9839 | 383.9841 | vulcanchem.com |
| 5,6-dihydro- mjcce.org.mkresearchgate.netoxadiazolo[3,4-d]pyridazine-4,7-dione | C₄H₂N₄O₃ | - | - | - | mdpi.com |
| 5-methyl-2,3,4,5-tetrahydro-1H-benzo[b]carbazole-6,11-dione | C₁₇H₁₅NO₂ | - | - | - | beilstein-journals.org |
Advanced NMR Spectroscopy in Conformational Analysis of this compound Derivatives
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the conformational analysis of this compound derivatives, providing detailed information about the three-dimensional arrangement of atoms and the dynamics of these molecules in solution.
Conformational studies are critical as the spatial arrangement of substituents on the dione (B5365651) ring system can significantly influence biological activity. For instance, in a study of 6-amino-5-carboxamidouracil derivatives, which are precursors to biologically active xanthines, an unexpected duplication of NMR signals was observed. mdpi.com This phenomenon was investigated through dynamic and two-dimensional NMR spectroscopy, revealing the presence of distinct conformers. mdpi.com The isopropyl group in 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, for example, is nearly perpendicular to the pyrimidine (B1678525) ring. nih.gov
The conformational preferences of various heterocyclic systems containing the dione moiety have been extensively studied. In piperidine (B6355638) derivatives, for example, the N-H and N-CH₃ groups preferentially occupy the equatorial position in a chair conformation. ipb.pt For substituted 1,2:5,6-di-O-isopropylidene-α-d-allofuranose derivatives, multidimensional NMR techniques combined with theoretical calculations have been used to establish stereochemical and conformational relationships. doi.org Similarly, the conformational behavior of a new longipinenetriolone diester was elucidated using NMR spectroscopy and molecular modeling, which showed a fixed geometry for the fused four- and six-membered rings and flexibility in the ester side chains. researchgate.net
A combination of one-dimensional (1D), two-dimensional (2D), and multi-dimensional NMR experiments is employed for the complete structural and conformational assignment of this compound derivatives.
1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons. For example, in the study of 3-isobutyl-5,5,7-tris(3-methylbut-2-en-1-yl)-1-phenyl-1,7-dihydro-4H-indazole-4,6(5H)-dione, 1D NMR was crucial for the initial structural support. mdpi.com
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguous signal assignments and probing spatial proximities.
COSY: Establishes proton-proton coupling networks.
HSQC/HMQC: Correlates directly bonded proton and carbon atoms.
HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton. bas.bgscielo.br
NOESY: Provides information about through-space interactions between protons, which is vital for determining relative stereochemistry and conformational preferences. mdpi.combas.bg For example, NOESY analysis was used to determine the relative configuration of sclerocyclane. researchgate.net
These techniques have been successfully applied to fully characterize a wide range of complex heterocyclic structures, including fluorenylspirohydantoins, naphthalene-1,4-dione analogues, and various pyranopyrimidine derivatives. bas.bgrsc.orgnih.gov
Table 2: Application of Different NMR Techniques in the Study of this compound Analogs
| Technique | Information Provided | Example Application | Reference |
| ¹H NMR | Chemical shifts and coupling constants of protons | Initial structural verification of substituted fluorenylspirohydantoins | bas.bg |
| ¹³C NMR | Chemical shifts of carbon atoms | Confirmation of the thiazole-2-thione structure by a characteristic C=S signal | beilstein-journals.org |
| COSY | ¹H-¹H coupling correlations | Establishing proton network in naphthoquinones | scielo.br |
| HSQC/HMQC | Direct ¹H-¹³C correlations | Complete assignment of ¹H and ¹³C chemical shifts for fluorenylspirohydantoins | bas.bg |
| HMBC | Long-range ¹H-¹³C correlations | Structural elucidation of naphthoquinones and furanonaphthoquinones | scielo.br |
| NOESY | Through-space ¹H-¹H correlations (NOEs) | Confirming relative configuration and studying conformational isomers | mdpi.combas.bg |
While solution-state NMR is more common, solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of this compound derivatives in their crystalline form. This technique is particularly useful for studying polymorphism, intermolecular interactions like hydrogen bonding, and for compounds that are insoluble or have limited stability in solution. Although specific examples of ssNMR applications for this compound were not prominent in the search results, its utility in characterizing the solid-state packing and tautomeric forms of analogous systems like 6-methyluracil (B20015) is well-documented and suggests its potential in this area.
1D, 2D, and Multi-Dimensional NMR Experiments
X-ray Crystallography of this compound and its Complexes
Several crystal structures of this compound derivatives have been reported, revealing key structural features. For example, the crystal structure of 5-[(3-fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)-methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione monohydrate was determined, showing a monoclinic crystal system with space group P2₁/c. mdpi.com The analysis revealed the presence of a water molecule involved in strong hydrogen bonding and disorder in the fluorine atom's position. mdpi.com
In the case of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, X-ray analysis showed that the molecule's conformation is stabilized by intramolecular C-H···O and C-H···Cl hydrogen bonds. nih.gov In the crystal, molecules form dimers through N-H···O hydrogen bonds, which are further connected into chains. nih.gov The crystal structure of 5,5-dichloro-6-hydroxy-5,6-dihydrouracil revealed a half-chair conformation for the six-membered ring and the presence of hydrogen bonds connecting molecules into double layers. iucr.org
X-ray crystallography is also crucial for characterizing metal complexes of this compound-containing ligands. The solid-state molecular structures of various mono- and dinuclear complexes of 1,10-phenanthroline-5,6-dione (B1662461) have been determined, revealing different binding modes of the ligand. researchgate.net Similarly, the crystal structure of a Co(II) complex with a pyrazolylhydrazone ligand derived from a dione moiety was determined to be orthorhombic. bohrium.com The structures of Zn(II) and Hg(II) complexes with N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, a product from a reaction involving 2,5-hexanedione, were also solved by X-ray diffraction, showing tetrahedral geometries. nih.gov
Table 3: Crystallographic Data for Selected this compound Derivatives
| Compound | Molecular Formula | Crystal System | Space Group | Key Structural Features | Reference |
| 5-[(3-fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)-methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione·H₂O | C₁₉H₁₉FN₂O₅·H₂O | Monoclinic | P2₁/c | Water molecule involved in H-bonding; disordered F atom. | mdpi.com |
| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | C₇H₉ClN₂O₂ | Monoclinic | Not specified | Intramolecular H-bonds; formation of dimers and chains. | nih.gov |
| 5,5-dichloro-6-hydroxy-5,6-dihydrouracil | C₄H₄Cl₂N₂O₃ | Not specified | Not specified | Half-chair conformation; H-bonds forming double layers. | iucr.org |
| Droxicam | C₁₆H₁₃N₃O₅S | Monoclinic | P2₁/c | Nearly planar conformation with a half-chair thiazine (B8601807) ring. | rsc.org |
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomerism in this compound
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for investigating the functional groups, hydrogen bonding interactions, and tautomeric equilibria in this compound derivatives. These methods are often complemented by computational studies, such as Density Functional Theory (DFT), to aid in the assignment of vibrational modes.
Hydrogen bonding plays a crucial role in the structure and properties of these compounds. The N-H stretching vibrations, typically observed in the IR spectrum, are sensitive to hydrogen bonding. For example, in tegafur, the discrepancy between the calculated and experimental N-H stretching wavenumber is attributed to intermolecular hydrogen bonding. global-sci.com The presence of N-H···O hydrogen bonds is a common feature in the crystal structures of pyrimidine-dione derivatives, leading to the formation of dimers and other supramolecular assemblies. nih.gov
Vibrational spectroscopy is also used to identify characteristic functional groups. In 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound, the IR spectrum shows characteristic bands for N-H stretching (3185 cm⁻¹), C=O stretching (1704 cm⁻¹), and C=S stretching (1229 cm⁻¹). vulcanchem.com In studies of various pyrimidine derivatives, FT-IR and FT-Raman spectra have been recorded and analyzed to understand the molecular structure and vibrational modes. mjcce.org.mknih.govnih.gov For instance, a combined experimental and computational study was performed on 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,this compound to investigate its molecular structure and vibrational properties. researchgate.net
Tautomerism, particularly keto-enol tautomerism, is another important aspect that can be studied by vibrational spectroscopy. The positions of the C=O and C=C stretching bands can provide information about the predominant tautomeric form. In the synthesis of 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione, keto-enol tautomerism is noted to stabilize the dione form.
Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Compound | Reference |
| N-H | Stretching | 3100 - 3500 | 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound | vulcanchem.com |
| C=O | Stretching | 1650 - 1750 | 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound | vulcanchem.com |
| C=S | Stretching | 1000 - 1250 | 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound | vulcanchem.com |
| C-C | Stretching | 1400 - 1600 | 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c] mjcce.org.mknih.govthiazole] | scialert.net |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of this compound Enantiomers
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of chiral this compound enantiomers. chem-soc.si These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. mgcub.ac.inspectroscopyonline.com The experimental spectra are often compared with those predicted by quantum chemical calculations to make unambiguous stereochemical assignments. researchgate.netacs.orgunibas.it
The absolute configuration of chiral molecules can be determined by comparing experimentally obtained CD and ORD spectra with computationally simulated ones. researchgate.netmdpi.com This approach has been successfully used to determine the stereochemistry of various complex natural products and drugs. acs.orgunibas.it For example, the absolute configuration of the flexible drug avapritinib (B605698) was determined using a combination of chiroptical techniques and DFT calculations. mdpi.com
In the context of dione-containing compounds, chiroptical methods have been applied to assign the absolute configuration of phytotoxic pyranpyran-4,5-diones like radicinin (B73259) and cochliotoxin. unibas.it The stereochemistry of the tadalafil (B1681874) diastereoisomers was also critically assessed using a combination of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and ORD. researchgate.net For the (3Z,9Z)-1,2,5,8-dithiadiazecine-6,7(5H,8H)-dione series, the absolute configurations of the enantiomers were assigned by comparing experimental and calculated VCD and ECD spectra. researchgate.net
The Cotton effect observed in ORD and CD spectra, which is the characteristic change in optical rotation or dichroism in the vicinity of an absorption band, is particularly informative. chem-soc.si The sign and magnitude of the Cotton effect can be correlated with the stereochemistry of the molecule. chem-soc.si
While specific examples detailing the application of CD and ORD to the parent this compound are scarce in the provided results, the principles and methodologies are well-established for analogous chiral heterocyclic systems and are directly applicable for the stereochemical elucidation of its chiral derivatives. researchgate.netksu.edu.saresearchgate.net
UV-Vis and Fluorescence Spectroscopy for Photophysical Properties of this compound Derivatives
UV-Vis absorption and fluorescence emission spectroscopy are fundamental tools for investigating the photophysical properties of this compound derivatives. These techniques provide crucial information on the electronic structure, excited-state behavior, and potential for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. acs.orgrsc.org The absorption and emission characteristics are highly sensitive to the molecular architecture, including the nature of the heterocyclic core, the type and position of substituents, and the solvent environment. beilstein-journals.orgrsc.org
Detailed research has shown that the electronic absorption spectra of these dione derivatives are typically characterized by intense bands in the UV and visible regions, which are assigned to π → π* electronic transitions within the conjugated system. rsc.org In some structures, lower energy and less intense bands corresponding to n → π* transitions, originating from the non-bonding electrons of the carbonyl groups, can also be identified. rsc.org
The influence of molecular structure on photophysical properties is profound. Studies on polycyclic uracil (B121893) derivatives and indolizinouracils reveal that the substitution pattern significantly alters optical behavior. For example, the introduction of N,N-dimethylaniline groups onto a benzo[f]quinazoline-1,3(2H,4H)-dione scaffold leads to a strong bathochromic (red) shift in both absorption and emission spectra, with quantum yields reaching as high as 71%. beilstein-journals.org This is indicative of a strong intramolecular charge transfer (ICT) character. beilstein-journals.org
Similarly, for a series of 1,3-dimethyl-6-(aryl)pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones, the quantum yield is dramatically affected by the nature of the aryl substituent, with values ranging from a low of 2% to a significant 53%. rsc.org The emission for these derivatives typically occurs in the blue-green region of the spectrum. rsc.org
Table 1: Photophysical Data for selected 1,3-dimethyl-6-(aryl)pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones in Dichloromethane. rsc.org
Users can sort the table by clicking on the column headers.
| Compound | Aryl Substituent | λabs [nm] (ε [M-1cm-1]) | λem [nm] | Quantum Yield (Φ)c |
|---|---|---|---|---|
| 4b | 4-Tolyl | 260 (26100), 302 (13700), 377 (10100) | 432 | 0.14 |
| 4c | 4-Methoxyphenyl | 261 (22700), 309 (14100), 389 (11000) | 440 | 0.24 |
| 4e | 4-Chlorophenyl | 261 (28100), 303 (13800), 378 (10400) | 433 | 0.09 |
| 4f | 4-Bromophenyl | 262 (24100), 304 (12000), 379 (9000) | 433 | 0.02 |
| 4g | 4-(N,N-Dimethylamino)phenyl | 297 (17800), 454 (15400) | 523 | 0.53 |
cFluorescence standard: quinine (B1679958) hemisulfate in H2SO4 (0.05 M) (Φ = 0.52).
Table 2: Photophysical Data for selected Benzo[f]quinazoline-1,3(2H,4H)-dione Derivatives in Dichloromethane. beilstein-journals.org
Users can sort the table by clicking on the column headers.
| Compound | λabs [nm] (ε [M-1cm-1]) | λem [nm] | Quantum Yield (Φ)a |
|---|---|---|---|
| 5a | 267 (25000), 337 (4100) | 385 | 0.10 |
| 5d | 266 (24700), 338 (3800) | 386 | 0.05 |
| 5f | 267 (25900), 337 (4200) | 385 | 0.02 |
| 5g | 274 (21100), 405 (10100) | 509 | 0.71 |
| 5h | 274 (21100), 406 (10100) | 509 | 0.62 |
| 5i | 281 (25000), 350 (4400) | 400 | 0.01 |
aFluorescence standard: quinine hemisulfate in H2SO4 (0.05 M) (Φ = 0.52).
Isomerism within the dione core also plays a critical role. A compelling example is the comparison between derivatives of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) and its isomer, pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (iDPP). nih.govacs.org While DPP-based molecules are known for their high fluorescence, the isomeric iDPP derivatives exhibit only very weak fluorescence. nih.gov This quenching is attributed to a change in the symmetry of the lowest excited state in iDPP systems, which leads to a loss in the oscillator strength of the electronic transition. nih.gov
Furthermore, the photophysical properties of these compounds can be highly responsive to their environment. Some 1,5-naphthyridine-4,8(1H,5H)-dione derivatives exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. researchgate.net A shift to a longer wavelength in more polar solvents typically indicates that the molecule has a larger dipole moment in its excited state than in its ground state. researchgate.net This sensitivity makes such compounds interesting candidates for use as environmental sensors or probes. nih.gov
Computational and Theoretical Studies on 6 1h,5h Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of dione (B5365651) compounds. These methods are used to model molecular geometries, electronic properties, and the energetics of chemical reactions, providing a basis for interpreting and predicting chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for studying pyrimidine (B1678525) dione systems due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in optimizing molecular structures, exploring potential energy surfaces, and predicting the thermodynamics and kinetics of various reactions. researchgate.net
Researchers employ various DFT functionals and basis sets to investigate these molecules. For instance, the B3LYP functional combined with the 6-311++G(d,p) basis set is frequently used for geometry optimization and vibrational frequency calculations of uracil (B121893) and its derivatives. mjcce.org.mkresearchgate.net Studies have used this approach to analyze molecular structure, vibrational spectra, and other properties. mjcce.org.mknih.govacs.org The M06 functional has also been applied to assess the linear and nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives. tandfonline.com
DFT is particularly powerful in elucidating reaction mechanisms. It has been used to study the keto-enol tautomerism in triazine-dione systems, identifying multiple possible reaction channels and their corresponding activation energies. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can predict the most favorable reaction pathways. For example, in the study of cycloaddition reactions involving furan (B31954) derivatives, DFT calculations helped to distinguish between concerted and stepwise pathways by evaluating the activation free energies for each potential route. pku.edu.cn
Furthermore, DFT is used to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org Analysis of the charge density distributions and molecular electrostatic potential (MEP) maps derived from DFT calculations can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.govmdpi.com
Semi-empirical molecular orbital theories, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to ab initio methods like DFT. nih.gov These methods are particularly useful for preliminary calculations on large molecules or for screening large numbers of compounds where DFT would be computationally prohibitive.
Studies have utilized semi-empirical methods to optimize the geometry of dione derivatives and calculate properties like binding energies and atomic charges. derpharmachemica.comresearchgate.net For example, the PM3 method has been used to investigate the structural and electronic properties of Schiff base derivatives of 5,6-dinitro-1H-indene-1,3(2H)-dione. derpharmachemica.comresearchgate.net These calculations provide insights into the optimized structures and the positions of HOMO and LUMO orbitals. researchgate.net In some comparative studies, the results from semi-empirical methods like PM3 were found to be in good agreement with DFT and experimental data regarding the stability of different isomers. nih.gov The ZINDO method has also been used to predict electronic spectra, sometimes providing better agreement with experimental UV-visible spectra than TD-DFT for certain classes of molecules. sci-hub.se
Density Functional Theory (DFT) Applications in Predicting 6(1H,5H)-DIONE Reaction Pathways
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. ajchem-a.com This method is invaluable for understanding the dynamic behavior of dione derivatives, particularly their interactions with biological macromolecules like proteins or in solution. ajchem-a.comnih.gov
MD simulations can reveal the stability of a ligand-protein complex predicted by molecular docking. ajchem-a.com By simulating the complex over a period of nanoseconds, researchers can observe conformational changes and assess the stability of key interactions. ajchem-a.comfigshare.com Root Mean Square Deviation (RMSD) is often calculated to monitor the stability of the complex during the simulation. ajchem-a.com
These simulations provide detailed information on how a dione derivative settles into a binding pocket and how it interacts with surrounding water molecules and amino acid residues. chapman.edu For instance, MD simulations of KCa3.1 channel modulators revealed that the compound displaces water molecules from the binding pocket and forms stable contacts with specific residues, leading to a sustained widening of the channel's inner gate. chapman.edu In another study, MD simulations were used to investigate the solvation effects and proton dissociation of a dihydropyrimidine-dione derivative in water, identifying distinct solvation shells and interactions with water molecules. nih.gov This information is crucial for understanding the mechanistic basis of a compound's biological activity and for guiding the design of more potent analogs. vulcanchem.com
Cheminformatics and Data Mining for this compound Related Chemical Space
Cheminformatics combines computer and information science to address problems in chemistry, particularly in the context of drug discovery. u-strasbg.fr For dione-containing compounds, cheminformatics and data mining techniques are essential for navigating the vast chemical space, identifying promising new structures, and predicting their properties.
A key activity is the analysis of large chemical databases (e.g., ChEMBL, PubChem) to discover novel compounds with desired characteristics. acs.org Similarity analysis is a common technique used to find molecules in a database that are structurally similar to a known active compound. acs.org This is often done using molecular fingerprints, such as Extended Connectivity Fingerprints (ECFP4), and a similarity metric like the Tanimoto coefficient. acs.org
Cheminformatics tools are also used for large-scale prediction of molecular properties. This includes calculating physicochemical descriptors and predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. tandfonline.comresearchgate.net Web-based tools like SwissADME are often used for rapid preliminary screening of compound libraries to evaluate their drug-likeness and pharmacokinetic profiles. tandfonline.com This in silico filtering helps prioritize which compounds should be synthesized and tested experimentally, saving significant time and resources. u-strasbg.fr
Prediction of Spectroscopic Signatures of this compound Using Computational Methods
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for structure elucidation and characterization. Theoretical calculations of NMR, IR, and UV-Vis spectra can be compared with experimental data to confirm a proposed structure. rsc.orgrsc.org
DFT is the primary tool for these predictions. By calculating the magnetic shielding tensors, one can predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.orgtandfonline.com Studies on uracil derivatives have shown good correlation between DFT-calculated NMR parameters and experimental values, helping to understand solvation effects on chemical shifts. nih.govacs.org While DFT-based methods can achieve high accuracy, their performance depends on the chosen functional and basis set. arxiv.org
Similarly, the calculation of vibrational frequencies using DFT allows for the prediction of FT-IR and Raman spectra. mjcce.org.mk The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net This aids in the assignment of complex vibrational modes. mjcce.org.mk
For electronic spectra, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in UV-Vis spectra. researchgate.netresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transition, providing insight into the electronic structure and chromophores within the molecule. tandfonline.comresearchgate.net
In Silico Molecular Docking and Enzyme Interaction Analysis (Mechanistic Focus)
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comfrontiersin.org It is a cornerstone of modern drug discovery and is extensively used to study how dione derivatives interact with biological targets at a mechanistic level. ekb.eg
The primary goal of docking is to identify plausible binding modes and estimate the binding affinity, often expressed as a binding energy score (kcal/mol). frontiersin.org A lower binding energy generally indicates a more stable protein-ligand complex. mdpi.com Docking studies on pyrimidine dione derivatives have explored their potential as inhibitors for a wide range of enzymes, including dihydrofolate reductase (DHFR), poly(ADP-ribose) polymerase-1 (PARP-1), and various kinases.
Docking analyses provide detailed, 3D visualizations of the interactions between the ligand and the amino acid residues in the enzyme's active site. These interactions can include:
Hydrogen bonds: Crucial for specificity and affinity. For example, docking studies of quinazoline-dione hybrids identified key hydrogen bonds with SER477 and LYS429 in the target enzyme. frontiersin.org
π-π stacking: Occurs between aromatic rings of the ligand and protein residues like tyrosine or phenylalanine. frontiersin.org
π-sulfur interactions: Observed between the ligand and sulfur-containing residues like methionine or cysteine.
By understanding these specific interactions, researchers can formulate structure-activity relationships (SAR) and rationally design new derivatives with improved potency and selectivity. For instance, a docking study of pyrano[2,3-d]pyrimidine dione derivatives against PARP-1 revealed that potent compounds formed additional hydrogen bonds and π-sulfur interactions within the active site, explaining their enhanced inhibitory activity compared to a reference drug.
Applications and Functional Materials Incorporating 6 1h,5h Dione Scaffolds
6(1H,5H)-DIONE as a Building Block in Organic Synthesis
The pyrimidinedione framework is a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. Its reactivity allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds. juniperpublishers.comjuniperpublishers.comontosight.ai
One common synthetic route involves the condensation of arylmethylene acetophenone (B1666503) derivatives with thiourea (B124793) in the presence of a base like potassium hydroxide (B78521) to yield pyrimidinedione derivatives. juniperpublishers.comjuniperpublishers.com Another approach is the multi-step synthesis starting from pyrimidinediones, which can be chlorinated and then selectively hydrolyzed to produce chloropyrimidinones. acs.org These intermediates can then undergo further reactions, such as N-alkylation, to introduce various functional groups. acs.org The synthesis of pyrimidinedione and pyrimidinetrione derivatives has also been achieved through greener methods, such as using deep eutectic solvents or biocatalysts like Rhizopus oryzae lipase, which offer mild and efficient reaction conditions. tandfonline.com
The pyrimidinedione ring can be further modified to create fused heterocyclic systems. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of triazolo[4,3-a]pyrimidin-5(1H)-one derivatives. juniperpublishers.comjuniperpublishers.com Furthermore, pyrimidinedione derivatives serve as precursors for the synthesis of potent inhibitors of enzymes like dipeptidyl peptidase IV, where the pyrimidine (B1678525) core is strategically functionalized. acs.org The versatility of the pyrimidinedione scaffold is also evident in its use for creating hybrid molecules, such as benzoxazinone-pyrimidinedione hybrids, which have shown potential as protoporphyrinogen (B1215707) IX oxidase inhibitors. acs.org
Table 1: Selected Synthetic Methodologies for Pyrimidinedione Derivatives
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Arylmethylene acetophenone derivatives, Thiourea | KOH, ethanol (B145695), microwave | Pyrimidinedione derivatives | juniperpublishers.comjuniperpublishers.com |
| Pyrimidinediones | POCl₃, then NaOH | Chloropyrimidinones | acs.org |
| Chloropyrimidinones, 2-cyanobenzyl bromide | Base | N3-alkylated pyrimidinones | acs.org |
| Barbituric acid, Aromatic aldehydes, Malononitrile | Deep eutectic solvent or Rhizopus oryzae lipase | Pyrimidinedione and pyrimidinetrione derivatives | tandfonline.com |
| Pyrimidinedione derivative | Hydrazine hydrate | Triazolo[4,3-a]pyrimidin-5(1H)-one | juniperpublishers.comjuniperpublishers.com |
| Pyrimidinedione moiety and Benzoxazinone scaffold | Systematic bioassays | Benzoxazinone-pyrimidinedione hybrids | acs.org |
Integration of this compound into Polymeric Structures
The incorporation of the this compound scaffold into polymeric structures has led to the development of materials with tailored properties for various applications. These polymers can be synthesized through different polymerization techniques, leveraging the reactive sites on the pyrimidinedione ring.
One approach involves the use of pyrimidinedione derivatives as monomers in polymerization reactions. For example, polymers containing the pyrimidinedione moiety have been explored for their potential in drug delivery systems. google.comresearchgate.net Thermoplastic polyurethanes (TPUs) incorporating pyrimidinedione-based drugs have been fabricated into intravaginal rings for the controlled release of antiretroviral agents. researchgate.net The choice of hydrophilic or hydrophobic TPU polymers allows for the modulation of drug release profiles. researchgate.net
In the realm of materials science, pyrimidinedione-containing polymers are being investigated for their electronic and optical properties. ontosight.ai For instance, direct arylation polycondensation of a benzodipyrrolidone monomer, which contains a related dione (B5365651) structure, with a thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivative has yielded n-type semiconducting polymers. nii.ac.jp These polymers exhibit good thermal stability and have been used in organic field-effect transistors. nii.ac.jp
Furthermore, redox-active polymers incorporating dione functionalities are being developed for energy storage applications. nih.govresearchgate.netosti.gov These polymers can be designed to be solution-processable, allowing for the fabrication of thin films and composites with carbon materials for use in batteries. nih.govresearchgate.net The microporous nature of some of these polymers facilitates ion transport, enhancing their electrochemical performance. nih.govresearchgate.net
This compound-Based Ligands and Components in Catalysis
The this compound scaffold and its derivatives can act as ligands, coordinating with metal ions to form complexes with catalytic activity. These catalysts have been employed in a variety of organic transformations, often offering advantages such as high efficiency, reusability, and environmentally friendly reaction conditions.
A notable application is in multicomponent reactions for the synthesis of heterocyclic compounds. For example, a Ni(II) complex based on a pyrimidine derivative has been shown to be a highly efficient and recyclable catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines. ijmrhs.com This reaction involves the condensation of barbituric acid (a pyrimidinetrione), malononitrile, and various aromatic aldehydes. ijmrhs.com Similarly, copper immobilized on modified layered double hydroxides (LDHs) has been used as a catalyst for the synthesis of pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione derivatives. acs.org This heterogeneous catalyst allows for high yields under mild, solvent-free conditions and can be recovered and reused multiple times. acs.org
Iron-based nanoparticles have also been utilized as catalysts. Fe₃O₄ nanoparticles coated with polyvinyl alcohol have been employed for the synthesis of pyrano[2,3-d]pyrimidinediones through a three-component reaction of an aryl aldehyde, barbituric acid, and malononitrile. acs.orgnih.gov Ionic liquid-modified superparamagnetic iron oxide nanoparticles (SPION@Chitosan-IL) have also been developed as a reusable catalyst for the green synthesis of pyrido[2,3-d]pyrimidine-dione derivatives in water under ultrasonic irradiation. mdpi.com
Table 2: Catalytic Applications of this compound-Based Systems
| Catalyst System | Reaction Type | Product(s) | Key Advantages | Reference(s) |
| Ni(II) complex | Three-component condensation | Pyrano[2,3-d]pyrimidines | High yields, short reaction times, recyclable catalyst | ijmrhs.com |
| Copper on modified LDHs | Three-component synthesis | Pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-diones | High yields, mild conditions, reusable catalyst | acs.org |
| Fe₃O₄@poly(vinyl alcohol) NPs | Three-component reaction | Pyrano[2,3-d]pyrimidinediones | Eco-friendly, heterogeneous catalyst, reusable | acs.orgnih.gov |
| SPION@Chitosan-IL | Three-component reaction | Pyrido[2,3-d]pyrimidine-diones | Green synthesis, reusable superparamagnetic catalyst | mdpi.com |
Role of this compound in Supramolecular Assembly
The this compound scaffold, particularly the uracil (B121893) and barbituric acid cores, plays a significant role in supramolecular chemistry due to its ability to form specific and directional hydrogen bonds. The arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows these molecules to self-assemble into well-defined, higher-order structures. researchgate.netacs.orgacs.orgmdpi.com
A key feature is the formation of hydrogen-bonded dimers and ribbons. For instance, 6-amino-1,3-dimethyluracil (B104193) molecules form an extensive two-dimensional hydrogen-bonding network in the solid state through N-H...O=C interactions. researchgate.net Similarly, ureido-pyrimidinedione derivatives can form stable dimers via quadruple hydrogen bonding. rsc.org The self-assembly of pyrimidinone and pyrimidinedione derivatives can generate organized supramolecular ribbons. acs.org
The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been utilized to construct novel crown-containing hydrogen-bonded supramolecular assemblies. capes.gov.br In these structures, the pyrimidine derivatives, along with water molecules and crown ethers, form complex two- and three-dimensional networks through extensive intermolecular hydrogen bonding. capes.gov.br These organized arrays are of interest for the development of functional materials. acs.org
Advanced Materials Science Applications of this compound
The unique electronic and structural properties of the this compound scaffold have made it a valuable component in the design and synthesis of advanced functional materials. Its derivatives have been incorporated into organic semiconductors, optoelectronic devices, and electrochromic materials. acs.orgrsc.org
Organic Semiconductors and Optoelectronic Materials
Pyrimidinedione-based compounds have been explored for their potential in organic electronics. ontosight.ai The ability to tune their optoelectronic properties through chemical modification makes them promising candidates for active layers in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). chemistryviews.org
Donor-acceptor conjugated polymers incorporating dione moieties have shown potential as n-type semiconducting materials. For instance, a benzodipyrrolidone-based polymer exhibited n-type semiconducting behavior with notable electron mobility in an OFET. nii.ac.jp Similarly, polymers based on a novel acceptor, (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione, have demonstrated ambipolar charge transport with significant hole and electron mobilities. rsc.org Conjugated molecules with an (E)-[4,4′-biimidazolylidene]-5,5′(1H,1′H)-dione core have also been synthesized and shown to have p-type semiconducting properties. rsc.org
In the field of OLEDs, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have been developed. nih.gov By modifying the substituent on the pyrimidine unit in a D-π-A-π-D configuration, the emissive characteristics and energy gaps can be finely tuned, leading to highly efficient green OLEDs. nih.gov Furthermore, dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,this compound (PzDP)-based small molecules have been synthesized and investigated as non-fullerene acceptors for bulk heterojunction organic solar cells. researchgate.net
Table 3: Performance of Selected this compound-Based Organic Semiconductors
| Material | Device Type | Key Performance Metric | Reference |
| Benzodipyrrolidone-based polymer | OFET | Electron mobility: 1.3 x 10⁻³ cm²/Vs | nii.ac.jp |
| (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione based polymer | OFET | Hole mobility: up to 0.19 cm²/Vs; Electron mobility: up to 0.09 cm²/Vs | rsc.org |
| (E)-[4,4′-biimidazolylidene]-5,5′(1H,1′H)-dione based molecule (TBID) | OFET | Hole mobility: 0.037 cm²/Vs | rsc.org |
| Pyrimidine-based TADF emitter | OLED | External Quantum Efficiency: ~25% | nih.gov |
Electrochromic Materials
The redox activity of certain this compound derivatives makes them suitable for use in electrochromic materials, which change their optical properties in response to an applied voltage.
Donor-acceptor type conjugated polymers incorporating electron-deficient pyrrolo-acenaphtho-pyridazine-dione (PAPD) units have been synthesized for electrochromic applications. rsc.orgrsc.org These polymers exhibit reversible color changes between purple/red in the neutral state and greyish-blue/grey in the oxidized state. rsc.org Electrochromic devices fabricated with these polymers have shown high optical contrasts, particularly in the near-infrared region, and excellent redox stability over numerous cycles. rsc.org
Similarly, polymers based on a pyrrolophthalazine dione (PPD) acceptor have demonstrated excellent electrochromic properties. researchgate.net These materials can switch between dark blue and transmissive sky-blue states and exhibit high optical contrasts, high coloration efficiencies, and good long-term stability. researchgate.net The development of new electron acceptors like 6-alkylpyrrolo[3,4-d]pyridazine-5,7-dione (PPD) has also led to electrochromic materials with good optical contrast, fast switching speeds, and high coloration efficiency. researchgate.net The strategy of incorporating electron-deficient dione units into polymer backbones is a key approach to stabilizing the material and achieving desirable electrochromic performance. rsc.orgrsc.org
Electrochemical Sensors
The unique electronic properties of molecules containing the this compound scaffold, particularly those derived from barbituric and thiobarbituric acids, have led to their application in the development of electrochemical sensors. mdpi.commdpi.com These scaffolds are integral to the formation of donor-acceptor chromophores, which are molecules with distinct electron-donating and electron-accepting regions. mdpi.commdpi.com The Knoevenagel condensation reaction is a widely used method to synthesize these chromophores by reacting an active methylene (B1212753) compound, such as a pyrimidine-dione derivative, with an aldehyde. mdpi.com The resulting molecular structure facilitates intramolecular charge transfer, a property that can be sensitively altered by the presence of specific analytes, forming the basis of a sensing mechanism. mdpi.commdpi.com
Derivatives incorporating the dione moiety can be used as ligands in chemically modified electrodes for the detection of heavy metal ions. researchgate.net For instance, azulene-substituted pyrimidine-2,4,6(1H,3H,5H)-triones have been investigated for this purpose. researchgate.net The sensing mechanism relies on the complexation of metal ions by the dione-containing ligand, which alters the electrochemical properties of the electrode. researchgate.net The correlation between the molecule's calculated HOMO/LUMO energies (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) and its experimental redox potentials allows for the rational design of these molecular sensors. researchgate.net
The versatility of the dione scaffold is further demonstrated in its incorporation into more complex sensor designs. Dipyrrolyl derivatives featuring a quinoxaline-dione structure have been synthesized and shown to be highly selective electrochemical sensors for fluoride (B91410) ions. acs.org The interaction between the pyrrolic N-H groups and the fluoride anion, a process of hydrogen bonding, induces significant and measurable changes in the electrochemical signature of the molecule. acs.org Similarly, 1,10-phenanthroline-5,6-dione (B1662461) is a versatile ligand used in sensor design due to its combination of diiminic nitrogen atoms for metal binding and a redox-active o-quinoid moiety. researchgate.net These examples highlight a key principle: the dione scaffold acts as a core electronic component whose properties can be fine-tuned through chemical modification to create selective and sensitive electrochemical sensors for a variety of ions and molecules. mdpi.commdpi.comresearchgate.netacs.orgresearchgate.net
More advanced sensing platforms also leverage these principles. Programmable, Y-shaped DNA nanostructures have been engineered to function as reagentless electrochemical sensors for proteins and antibodies. torvergata.it In such systems, a target binding event induces a conformational change in the scaffold, which alters the ability of a tethered redox tag to interact with an electrode surface, leading to a measurable signal change. torvergata.it While not directly incorporating a simple this compound, the principle of using a structured scaffold to translate a binding event into an electrochemical signal is a shared concept. torvergata.it
Corrosion Inhibitors
Derivatives of this compound, particularly those based on quinoxaline (B1680401) and pyrimidine structures, have been extensively researched as effective corrosion inhibitors for metals like carbon steel and copper, especially in acidic environments. derpharmachemica.comrsc.org The fundamental mechanism of their protective action is the adsorption of the inhibitor molecules onto the metal surface. derpharmachemica.comekb.eg This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. ekb.egbohrium.com
The efficacy of these inhibitors is rooted in their molecular structure. The presence of heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings and π-electrons in conjugated double bonds, serve as active centers for adsorption. derpharmachemica.comrsc.org These features increase the electron density of the molecule, facilitating its interaction with the metal surface. Adsorption can occur through physical (electrostatic) interactions between charged inhibitor molecules and the charged metal surface, or through chemical (chemisorption) interactions involving charge sharing or donation from the inhibitor to the metal's vacant d-orbitals. rsc.org
Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are crucial for evaluating the performance and mechanism of these inhibitors. derpharmachemica.comnih.gov PDP studies can determine the type of inhibition. For example, 6-methylquinoxaline-2,3(1H,4H)-dione was identified as a cathodic-type inhibitor, meaning it primarily suppresses the cathodic (hydrogen evolution) reaction without altering its fundamental mechanism. derpharmachemica.com Other pyrimidine derivatives have been shown to act as mixed-type inhibitors, affecting both anodic and cathodic reactions. rsc.orgresearchgate.net
EIS measurements provide insights into the properties of the protective film. An increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of the formation of a protective layer on the metal surface. derpharmachemica.comresearchgate.net The decrease in Cdl is attributed to an increase in the thickness of the electrical double layer and/or a decrease in the local dielectric constant as inhibitor molecules displace water molecules at the interface. derpharmachemica.comresearchgate.net The adsorption behavior of these compounds often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. derpharmachemica.comnih.gov
The following table summarizes research findings for various dione derivatives as corrosion inhibitors.
| Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 6-methylquinoxaline-2,3(1H,4H)-dione (MQD) | Carbon Steel | 1.0 M HCl | >90% at 10⁻³ M | derpharmachemica.com |
| 5-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,this compound | Carbon Steel | Produced Water | 94.8 at 0.5 mM | nih.gov |
| 5-([2,2′-bithiophen]-5-ylmethylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,this compound | Copper | 1 M Nitric Acid | Not specified | rsc.org |
| 5-(4-(4-(((4 chlorophenyl) imino)methyl) phenoxy) benzylidene)-2-thioxo dihydropyrimidine-4,this compound | Mild Steel | 1M H₂SO₄ | 85.30 at 200 ppm | ekb.eg |
This compound in Bio-Inspired Chemical Research
The field of bio-inspired chemical research seeks to mimic the principles and mechanisms found in nature to create novel functional materials and systems. The this compound scaffold and its derivatives, particularly triazolinediones, are utilized in this context to engineer materials with properties like adaptive recovery and self-healing, drawing inspiration from the resilience of biological tissues. researchgate.netresearchgate.net
A key bio-inspired principle is the use of "sacrificial bonds" to enhance the toughness and resilience of materials. researchgate.net In biological systems, such as bone and muscle, weak, non-covalent bonds break under stress, dissipating energy and protecting the stronger, primary covalent bonds of the structure. These sacrificial bonds can then reform, allowing the material to recover. Inspired by this, researchers have engineered elastomers by incorporating pendent urazole (B1197782) groups (the reduced form of triazolinedione) into a polymer network. researchgate.net These urazole groups form hydrogen-bonded multiplets that act as sacrificial bonds. researchgate.net Under strain, these hydrogen bond clusters break and dissipate energy, significantly improving the mechanical properties of the material. This mechanism, facilitated by the dione precursor's chemistry, allows for the creation of materials with enhanced toughness and shape-memory behavior, mimicking the adaptive and dissipative strategies found in nature. researchgate.net
The chemical reactivity of the dione moiety is central to these applications. Triazolinediones (TAD) are known for their ability to participate in ultrafast 'click' reactions, such as the Alder-ene reaction. researchgate.net This high reactivity allows for the precise and efficient modification of polymer backbones, enabling the introduction of functional groups that can form these bio-inspired dynamic networks. researchgate.net The "cage effect" within a pre-crosslinked polymer network can facilitate the heterogeneous distribution of these functional groups, leading to the formation of the aggregated clusters necessary for the sacrificial bond mechanism to operate effectively. researchgate.net
This approach represents a shift from static material design to creating dynamic systems that can respond and adapt to external stimuli, a hallmark of living organisms. researchgate.net The research focuses on the fundamental chemical mechanisms—such as dynamic covalent chemistry and non-covalent interactions like hydrogen bonding—that enable properties like self-healing or controlled energy dissipation. researchgate.netresearchgate.net By leveraging the unique chemistry of dione-containing scaffolds, scientists can translate sophisticated biological principles into synthetic materials with advanced functionalities. researchgate.net
Analytical Methodologies for the Detection and Quantification of 6 1h,5h Dione in Complex Matrices Excluding Biological Fluids for Clinical Purposes
Chromatographic Techniques for 2,4,6(1H,3H,5H)-Pyrimidinetrione Analysis
Chromatography is a cornerstone for the separation and analysis of 2,4,6(1H,3H,5H)-Pyrimidinetrione and related compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is frequently the method of choice for analyzing barbiturates. rsc.org The United Nations Office on Drugs and Crime (UNODC) recommends simple reversed-phase chromatography using an octadecyl silica (B1680970) (C18) column. rsc.org The retention behavior of barbituric acid derivatives is largely influenced by the polar and steric parameters of their substituents. nih.gov Studies have explored various column and mobile phase combinations to optimize separation. For instance, the retention parameters of 45 different barbituric acid derivatives were successfully determined using an amide-embedded RP silica column with a non-buffered water-dioxane eluent system. nih.gov For some applications, reversed-phase thin-layer chromatography (RPTLC) using methanol-water mobile phases has also been employed.
Gas Chromatography (GC)
Gas chromatography, often coupled with a mass spectrometer (GC-MS), provides high sensitivity and structural identification capabilities. However, the analysis of relatively polar barbiturates by GC can be challenging due to adsorption effects within the system. oup.com To overcome this, several strategies have been developed. One common technique is chemical derivatization to create more volatile and less polar compounds. rsc.org A specific "on-column" derivatization method known as flash alkylation, using reagents like trimethylanilinium hydroxide (B78521), N-methylates the compounds, thereby improving their chromatographic behavior. rsc.org Another approach involves modifying the analytical system itself, such as adding formic acid to the carrier gas, which allows for the on-column liberation of the free acids from their salt forms and minimizes adsorption. oup.com Acid-modified supports are also used to improve peak symmetry and resolution. oup.com
Table 1: Selected Chromatographic Methods for the Analysis of 2,4,6(1H,3H,5H)-Pyrimidinetrione and Its Derivatives
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Key Findings/Parameters | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Octadecyl silica (C-18) | Methanol (B129727)/Water | UV | Recommended method for barbiturate (B1230296) analysis by UNODC. Standards prepared in methanol (1 mg/ml). | rsc.org |
| RP-HPLC | Amide embedded RP silica | Water-Dioxan | Not specified | Retention governed by polar and steric parameters of substituents. | nih.gov |
| GC | Apiezon L | Carrier gas with formic acid | Not specified | Minimizes adsorption of polar barbiturates and allows direct injection of sodium salts. | oup.com |
| GC-MS | Capillary column (unspecified) | Helium | Mass Spectrometer | Flash alkylation with trimethylanilinium hydroxide improves chromatography. Transfer line: 280 °C, Ion source: 230 °C. | rsc.org |
| GC/MS | Rtx-624 Fused silica capillary column | Helium | Mass Spectrometer (SIM mode) | Developed for a pyrimidine-dione derivative, demonstrating high sensitivity. | scholarsresearchlibrary.com |
Electrochemical Methods for 2,4,6(1H,3H,5H)-Pyrimidinetrione Determination
Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of 2,4,6(1H,3H,5H)-Pyrimidinetrione. These techniques are typically based on the electrochemical oxidation or reduction of the target analyte at a modified electrode surface.
A variety of sensor configurations have been reported. One such sensor for barbituric acid utilizes a molecularly imprinted polymer (MIP) brush grafted onto a sol-gel film on a graphite (B72142) electrode. nih.gov This sensor, analyzed using differential pulse cathodic stripping voltammetry (DPCSV), demonstrated a linear response in the range of 4.95 to 100.00 µg/mL with a detection limit of 1.6 µg/mL. nih.gov
Another approach involves the catalytic determination of barbituric acid through the electrochemical oxidation of iodide using cyclic voltammetry. researchgate.net The presence of barbituric acid enhances the electrochemical signal of iodide, providing a basis for quantification with linear ranges of 6.0 x 10⁻⁵–1.0 x 10⁻³ M and 1.0 x 10⁻³–1.0 x 10⁻² M. researchgate.net
Capillary electrophoresis coupled with end-column electrochemical detection has also been successfully applied for the separation and sensitive determination of barbituric acid and its thio-derivative, achieving a detection limit as low as 0.5 µM for barbituric acid. nih.gov Other studies have explored the use of various dione (B5365651) compounds, such as 1,10-phenanthroline-5,6-dione (B1662461) and 6-methylquinoxaline-2,3(1H,4H)-dione, as mediators or target molecules in electrochemical sensors, highlighting the broad applicability of electrochemical principles to this class of compounds. mdpi.comresearchgate.netresearchgate.net
Table 2: Electrochemical Methods for 2,4,6(1H,3H,5H)-Pyrimidinetrione Determination
| Method | Electrode/Sensor | Technique | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|---|
| Voltammetric Sensing | Molecularly Imprinted Polymer (MIP) on graphite electrode | Differential Pulse Cathodic Stripping Voltammetry (DPCSV) | 4.95 - 100.00 µg/mL | 1.6 µg/mL | nih.gov |
| Catalytic Determination | Glassy Carbon Electrode | Cyclic Voltammetry (mediated by iodide) | 6.0x10⁻⁵-1.0x10⁻³ M & 1.0x10⁻³-1.0x10⁻² M | Not specified | researchgate.net |
| Capillary Electrophoresis | Carbon Fiber Electrode | End-column Electrochemical Detection | Linear over three orders of magnitude | 0.5 µM | nih.gov |
| Electrochemical Sensing | 1,10-phenanthroline-5,6-dione-modified electrode | Cyclic Voltammetry | Not specified for pyrimidinetrione | 0.0357 µM (for NADH) | mdpi.com |
Spectrophotometric Assays for 2,4,6(1H,3H,5H)-Pyrimidinetrione Quantification
Spectrophotometric methods, including UV-Visible absorption and colorimetric assays, provide simple, rapid, and accessible means for quantifying 2,4,6(1H,3H,5H)-Pyrimidinetrione. These methods rely on the inherent chromophoric properties of the molecule or its reaction products.
Direct UV-Vis spectrophotometry can be used for pyrimidine (B1678525) derivatives. nih.gov The selection of an appropriate wavelength of maximum absorbance (λmax) is critical and depends on the specific derivative and solvent used. For instance, a method for a pyrimidine derivative used a λmax of 275 nm in a methanol and acetonitrile (B52724) mixture. nih.gov A similar method developed for 2-thiobarbituric acid, a closely related compound, utilized a solvent system of 95% ethanol (B145695) and 5% water, with a strong absorbance peak observed at 320 nm. sciepub.comsciepub.com
Colorimetric assays are also employed, particularly for qualitative or semi-quantitative screening. The Zwikker test is a classic colorimetric method where barbiturates react with a mixture of copper sulfate (B86663) and pyridine (B92270) to produce a distinct purple color, which can be measured spectrophotometrically. rsc.org Barbituric acid itself is also used as a reagent in the spectrophotometric determination of other substances, such as cyanide.
Table 3: Spectrophotometric Assays for 2,4,6(1H,3H,5H)-Pyrimidinetrione and Derivatives
| Method | Analyte | Reagents/Solvent | λmax | Key Features | Reference |
|---|---|---|---|---|---|
| UV-Vis Spectrophotometry | 2-Thiobarbituric acid | 95% Ethanol, 5% Water | 320 nm | Sensitive assay with a linear range from 0.00006 M to 0.0042 M. | sciepub.comsciepub.com |
| UV-Vis Spectrophotometry | Pyrimidine derivative (BT10M) | Methanol and Acetonitrile (1:1) | 275 nm | Validated method, linear in the range of 50 to 150 µg/ml. | nih.gov |
| Colorimetric Test (Zwikker Test) | Barbiturates | Copper sulfate, Pyridine in Chloroform | Visible (Purple color) | Qualitative test where a purple color indicates the presence of barbiturates. | rsc.org |
| UV-Vis Spectroscopy | 5-Benzylidenebarbituric acid | Not specified | ~310-320 nm | Provides reference spectral data for derivatives. | nist.gov |
Future Research Directions and Uncharted Territories for 6 1h,5h Dione Chemistry
Exploration of Novel Synthetic Pathways for Pyrimidine-4,6(1H,5H)-DIONE
The synthesis of pyrimidine-4,6(1H,5H)-diones and their fused-ring derivatives is an area of continuous development, with a strong emphasis on efficiency, sustainability, and molecular diversity. nih.govtandfonline.com Current research directions are focused on overcoming the limitations of traditional methods, which often involve harsh reaction conditions, extended reaction times, and intricate synthetic routes leading to modest yields. nih.gov
Future explorations are geared towards the development of innovative, multicomponent reactions (MCRs). These one-pot syntheses, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy and operational simplicity. scirp.orgresearchgate.net A notable trend is the use of environmentally benign catalysts and solvent systems. For instance, the application of nanocatalysts like sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) has been shown to facilitate reactions under solvent-free conditions with high efficiency. nih.gov Similarly, the use of water as a reaction medium, often in conjunction with catalysts like diammonium hydrogen phosphate (B84403) (DAHP) or under microwave irradiation, represents a greener approach to synthesizing fused pyrimidine (B1678525) systems like pyrido[2,3-d]pyrimidines. tandfonline.comscirp.org
The pursuit of novel synthetic backbones is another critical research avenue. The use of 5,6-diaminouracils and their thio-analogs as foundational structures allows for the creation of a wide array of derivatives, including pteridines, through straightforward and efficient condensation reactions. mdpi.com Furthermore, tandem reactions, such as the intramolecular Pinner/Dimroth rearrangement, provide elegant pathways to complex fused systems like 3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones. researchgate.net
A summary of emerging synthetic approaches is presented in the table below:
| Synthetic Approach | Key Features | Example Application |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, operational simplicity. scirp.orgresearchgate.net | Synthesis of pyrano[2,3-d]pyrimidine diones from barbituric acid, malononitrile, and aromatic aldehydes. nih.gov |
| Green Catalysis | Use of nanocatalysts, aqueous media, microwave irradiation. nih.govtandfonline.comscirp.org | SBA-Pr-SO3H catalyzed synthesis under solvent-free conditions; DAHP in water for pyrido[2,3-d]pyrimidines. nih.govscirp.org |
| Novel Building Blocks | Utilization of versatile precursors like 5,6-diaminouracils. mdpi.com | Synthesis of pteridine (B1203161) derivatives. mdpi.com |
| Tandem Reactions | Sequential intramolecular reactions for complex structures. researchgate.net | Pinner/Dimroth rearrangement to form chromeno[2,3-d]pyrimidine-diones. researchgate.net |
Mechanistic Elucidation of Underexplored Reactions of Pyrimidine-4,this compound
A deeper understanding of the reaction mechanisms involving the pyrimidine-4,this compound core is paramount for optimizing existing synthetic routes and designing novel chemical transformations. While the basicity and tautomeric forms of 4,6-dihydroxypyrimidine (B14393) derivatives have been studied, there are still significant gaps in our knowledge, particularly concerning their behavior in complex reaction environments. acs.org
Future research should focus on elucidating the mechanisms of multicomponent reactions. For example, the precise sequence of Knoevenagel condensation followed by Michael-type addition and cyclization in the formation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives warrants further investigation. researchgate.net Understanding the role of intermediates and transition states in these cascades will enable finer control over product selectivity and yield.
The study of tandem reactions, such as the intramolecular Pinner/Dimroth rearrangement, also presents a fertile ground for mechanistic inquiry. researchgate.net Detailed computational and experimental studies could unravel the intricate electronic and steric factors that govern these transformations.
Furthermore, the protonation behavior and tautomeric equilibria of substituted pyrimidine-4,6(1H,5H)-diones in various media are crucial areas for future investigation. acs.org The interplay between different tautomers can significantly influence the reactivity and ultimate outcome of a synthetic procedure. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, combined with theoretical calculations, will be instrumental in mapping these complex mechanistic landscapes.
Development of Advanced this compound-Based Functional Materials
The unique structural and electronic properties of the pyrimidine-4,this compound scaffold make it an attractive building block for the development of advanced functional materials. mdpi.com Research in this area is moving beyond traditional pharmaceutical applications to explore their potential in materials science, particularly in the realm of supramolecular chemistry and biomimetic materials. researchgate.net
A key direction is the design of self-assembling systems based on nucleobase-mimicking pyrimidine-diones. For instance, the creation of a Janus G-C nucleobase analog from 2-amino-5-methylene-pyrimidine-4,6-dione showcases the potential for creating complex, self-assembling supramolecular structures through programmed hydrogen bonding interactions. researchgate.net These materials could find applications in areas such as drug delivery, tissue engineering, and nanoscience.
The photophysical properties of fused pyrimidine-dione systems, such as pyrazolo[1,5-a]pyrimidines, are also gaining attention. mdpi.com The rigid, planar structure of these compounds can give rise to interesting fluorescence and charge-transport properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. Future research will likely focus on tuning these properties through systematic structural modifications.
The development of functional polymers incorporating the pyrimidine-dione motif is another promising avenue. The strong hydrogen bonding capabilities of units like ureidopyrimidinone (UPy) can be harnessed to create physically crosslinked polymer networks with tunable mechanical properties. researchgate.net
| Material Class | Key Features | Potential Applications |
| Supramolecular Assemblies | Self-assembly via hydrogen bonding, biomimetic design. researchgate.net | Drug delivery, tissue engineering, nanotechnology. researchgate.net |
| Photophysical Materials | Tunable fluorescence and charge-transport properties. mdpi.com | OLEDs, sensors, organic electronics. mdpi.com |
| Functional Polymers | Physically crosslinked networks, tunable mechanical properties. researchgate.net | Smart materials, biomedical devices. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new molecules based on the pyrimidine-4,this compound scaffold. dokumen.pub These computational tools can significantly accelerate the design-synthesis-test cycle, enabling the rapid identification of compounds with desired properties. nih.gov
One of the primary applications of AI and ML is in the prediction of biological activity and physicochemical properties. researchgate.net Machine learning models, such as random forests and partial least squares regression, can be trained on existing datasets of pyrimidine derivatives to predict their efficacy as, for example, corrosion inhibitors or therapeutic agents. researchgate.net These models can identify key molecular descriptors that correlate with activity, guiding the design of more potent and selective compounds.
AI can also play a crucial role in de novo drug design. Generative models can be used to create novel molecular structures with a high probability of possessing desired biological activities. nih.gov This approach can expand the accessible chemical space and lead to the discovery of unprecedented pyrimidine-dione derivatives with unique functionalities.
Furthermore, AI and ML are being applied to the analysis of complex biological data, such as metabolomics and transcriptomics, to identify novel therapeutic targets and biomarkers related to pyrimidine metabolism. opendentistryjournal.com For instance, AI algorithms can analyze metabolomic data to identify patterns in uracil (B121893) expression in cancer, potentially leading to new diagnostic and therapeutic strategies. opendentistryjournal.com
Q & A
Q. How can degradation pathways of this compound be mapped under oxidative or hydrolytic conditions?
- Methodological Answer : Use LC-MS/MS to identify degradation products and propose pathways via fragmentation patterns. suggests stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Data Integration and Validation
-
Synthesis Optimization :
Catalyst Temperature (°C) Yield (%) Purity (%) Ammonium acetate 80 72 98 No catalyst 80 37 85 (Data adapted from ) -
Stability Profile :
Condition Time (days) Degradation (%) pH 2, 25°C 1 50 pH 7, 60°C 7 15 (Data from )
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
